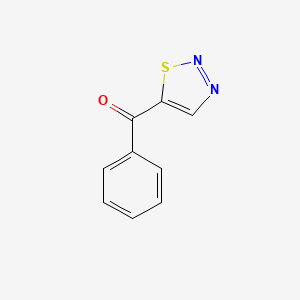

Phenyl(thiadiazol-5-yl)methanone

Description

Significance of Thiadiazole-Containing Methanone (B1245722) Derivatives in Organic and Medicinal Chemistry

Thiadiazole and its derivatives are recognized as a cornerstone in medicinal chemistry due to their diverse and significant pharmacological activities. nih.govelsevierpure.com The thiadiazole ring is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleobases, which allows thiadiazole-containing compounds to potentially interfere with biological processes like DNA replication. nih.govelsevierpure.com The presence of a sulfur atom in the heterocyclic ring enhances liposolubility, while the mesoionic character of the ring may improve its ability to cross cellular membranes. elsevierpure.com

The incorporation of a methanone linker introduces a ketone group, which can act as a versatile scaffold for further chemical modifications and as a hydrogen bond acceptor, potentially influencing the molecule's interaction with biological targets. When this methanone links a thiadiazole ring to another aromatic system, such as a phenyl group, the resulting derivative combines the pharmacophoric features of both moieties. This combination is a common strategy in drug design aimed at enhancing biological activity. nih.gov

Derivatives of 1,3,4-thiadiazole (B1197879), in particular, have shown a wide spectrum of biological activities, including:

Antimicrobial mdpi.comutq.edu.iq

Anticancer nih.govmdpi.comresearchgate.net

Anti-inflammatory mdpi.comorientjchem.org

Anticonvulsant mdpi.comnih.gov

Antiviral mdpi.com

Antioxidant mdpi.com

Research has shown that introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core can enhance anticancer effects. nih.gov The nature and position of substituents on this aromatic ring, as well as substituents on the thiadiazole's amino group, significantly influence the compound's efficacy against cancer cells. nih.gov For instance, some 1,3,4-thiadiazole derivatives have demonstrated promising anticancer activity, occasionally surpassing that of reference drugs in testing. nih.govresearchgate.net The versatility of the thiadiazole scaffold makes it a privileged structure in the development of new therapeutic agents. elsevierpure.commdpi.com

Overview of Thiadiazole Isomers and Their Chemical Relevance

Thiadiazole is an aromatic, five-membered heterocyclic compound containing one sulfur atom and two nitrogen atoms. nih.govwikipedia.org Depending on the relative positions of these heteroatoms, four constitutional isomers exist: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole. mdpi.comutq.edu.iqwikipedia.org While the parent, unsubstituted thiadiazoles are not commonly used, their core structure is a key component in many pharmacologically active compounds. wikipedia.org

The different isomers exhibit distinct chemical properties and are synthesized via different routes. For example, the Hurd–Mori reaction is a classic method for synthesizing 1,2,3-thiadiazoles. wikipedia.org The 1,3,4-thiadiazole isomer is particularly prominent in medicinal chemistry and is found in established drugs like the antibiotic cefazolin. researchgate.netwikipedia.org The 1,2,4-thiadiazole structure is also significant due to its resemblance to the pyrimidine moiety. isres.org

The reactivity of the thiadiazole ring is influenced by its isomeric form and any substituents. In 1,2,4-thiadiazoles, for instance, the 5-position is the most reactive site for nucleophilic substitution reactions. isres.org The thiadiazole ring can act as a "hydrogen binding domain" and a "two-electron donor system," which contributes to its ability to bind to various biological targets through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov This chemical versatility underpins the broad range of biological activities observed in its derivatives. utq.edu.iq

Structure

3D Structure

Properties

CAS No. |

136918-89-3 |

|---|---|

Molecular Formula |

C9H6N2OS |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

phenyl(thiadiazol-5-yl)methanone |

InChI |

InChI=1S/C9H6N2OS/c12-9(8-6-10-11-13-8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

FIJIUNSPHSGRPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=NS2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Thiadiazol 5 Yl Methanone and Its Analogues

Direct Synthesis Approaches to Phenyl(thiadiazol-5-yl)methanone Scaffolds

The direct construction of the this compound framework is primarily achieved through two strategic pathways: building the thiadiazole ring from acyclic precursors or attaching the phenylacyl group to a pre-formed thiadiazole moiety.

Cyclization Reactions for Thiadiazole Ring Formation

The most prevalent and versatile method for synthesizing the 1,3,4-thiadiazole (B1197879) ring is the cyclization of thiosemicarbazide (B42300) or its derivatives. sbq.org.br This process typically involves the reaction of a thiosemicarbazide with a carboxylic acid or its equivalent, followed by dehydrative cyclization. The mechanism commences with a nucleophilic attack by the thiosemicarbazide's nitrogen on the carboxylic acid's carbonyl carbon. Subsequent dehydration and an intramolecular attack by the sulfur atom on the carbonyl lead to the five-membered ring, which then aromatizes. sbq.org.br

A variety of dehydrating agents are employed to facilitate this cyclization, including strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). nih.govnih.gov For instance, 1-aroyl-4-substituted-thiosemicarbazides can be cyclized in concentrated sulfuric acid to yield the corresponding 2,5-disubstituted 1,3,4-thiadiazoles. nih.gov Phosphorus oxychloride is another effective reagent for promoting one-step acylation and cyclization of a carboxylic acid with thiosemicarbazide. A more modern, one-pot approach utilizes polyphosphate ester (PPE) as a mild additive for the reaction between a thiosemicarbazide and a carboxylic acid, avoiding harsher, toxic reagents. encyclopedia.pub

Another key method involves the thionation and cyclization of N,N'-acylhydrazines using Lawesson's reagent, which efficiently yields 1,3,4-thiadiazoles. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for 1,3,4-Thiadiazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Methoxyphenyl isothiocyanate and various hydrazides | EtOH, reflux; then H₂SO₄ (conc.) | 2-Amino-5-(substituted)-1,3,4-thiadiazoles | 32-53% | nih.gov |

| Thiosemicarbazide and benzoic acid | Polyphosphate ester (PPE) | 2-Amino-5-phenyl-1,3,4-thiadiazole | Not specified | encyclopedia.pub |

| Isoniazid and 4-bromophenyl isothiocyanate | Ethanol, reflux | 1-(4-Bromophenyl)-4-(isonicotinamido)thiosemicarbazide | ~57% | ijpcbs.com |

| N,N'-Acylhydrazines | Fluorous Lawesson's reagent | 2,5-Disubstituted-1,3,4-thiadiazoles | High | organic-chemistry.org |

Acylation Strategies Involving Thiadiazole Moieties

While direct Friedel-Crafts acylation of an unsubstituted 1,3,4-thiadiazole is not a commonly reported route, the this compound scaffold is effectively constructed using strategies where the acyl group is integral to the starting materials prior to cyclization. This involves using a benzoyl derivative, such as benzoyl chloride or benzohydrazide, in the synthesis.

For example, the reaction of benzoyl chloride with phenylhydrazine (B124118) can produce hydrazonoyl derivatives, which serve as precursors for the thiadiazole ring. These can then be chlorinated and cyclized to form the desired heterocycle. This multi-step process ensures the phenyl and methanone (B1245722) components are correctly positioned relative to the thiadiazole ring.

Derivatization and Structural Modification of this compound Derivatives

Once the core thiadiazole structure is formed, it can be further modified to introduce a wide array of functional groups and appended ring systems, enabling the exploration of structure-activity relationships.

Introduction of Aromatic and Heterocyclic Substituents

The 1,3,4-thiadiazole scaffold is robust and allows for the attachment of various aromatic and heterocyclic substituents, often through a linker attached to the 2- or 5-position of the ring. A common strategy involves starting with a functionalized thiadiazole, such as 2-amino-5-phenyl-1,3,4-thiadiazole, and building upon the amino group.

For example, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) can be reacted with chloroacetyl chloride to form a reactive intermediate. mdpi.comnih.gov This intermediate readily undergoes nucleophilic substitution with various amines, including substituted piperazines and benzyl (B1604629) piperidine (B6355638), to yield a series of derivatives with appended heterocyclic rings. mdpi.comnih.gov Similarly, reactions with heterocyclic amines like 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) can lead to the formation of fused ring systems, such as organic-chemistry.orgijpcbs.commdpi.comtriazolo[1,5-a]pyrimidines and benzimidazo[1,2-a]pyrimidines linked to the thiadiazole core. mdpi.com Another approach involves introducing sulfonylpiperazine structures to create complex derivatives with potential biological applications. nih.gov

Table 2: Examples of Derivatization of 1,3,4-Thiadiazole Scaffolds

| Thiadiazole Precursor | Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Substituted Piperazines | Benzene (B151609), TEA, reflux | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives | mdpi.com |

| 5-Acetyl-3-aryl-2-benzoylimino-1,3,4-thiadiazole-enaminones | 3-Amino-1,2,4-triazole | Acetic acid, reflux | Thiadiazolyl- organic-chemistry.orgijpcbs.commdpi.comtriazolo[1,5-a]pyrimidines | mdpi.com |

| 5-Acetyl-3-aryl-2-benzoylimino-1,3,4-thiadiazole-enaminones | 2-Aminobenzimidazole | Acetic acid, reflux | Thiadiazolyl-benzimidazo[1,2-a]pyrimidines | mdpi.com |

Reactions with Hydrazonoyl Halides and Thiosemicarbazide Derivatives

Hydrazonoyl halides are versatile building blocks for synthesizing a variety of heterocyclic compounds, including 1,3,4-thiadiazoles. These reactions typically proceed via nucleophilic substitution followed by intramolecular cyclization. For instance, reacting hydrazonoyl halides with potassium thiocyanate (B1210189) or thiourea (B124793) in the presence of a base like triethylamine (B128534) can yield 1,3,4-thiadiazoline derivatives. Unsymmetrical azine derivatives can be formed from the reaction of hydrazonoyl halides with alkyl carbodithioates.

The reaction of 1,3,4-thiadiazole-enaminones with N-phenyl 2-oxopropanehydrazonoyl chloride in dioxane provides another route to highly substituted thiadiazole derivatives. mdpi.com

Thiosemicarbazide and its derivatives remain central to many synthetic strategies. As mentioned in section 2.1.1, their reaction with carboxylic acids or isothiocyanates is a cornerstone of thiadiazole synthesis. sbq.org.brijpcbs.com The initial formation of an acylthiosemicarbazide or a thiocarbamoyl-thiosemicarbazide intermediate is key, followed by an acid-catalyzed cyclization that forges the stable aromatic thiadiazole ring. nih.govtsijournals.com

Copper-Catalyzed C-H Activation in Thiadiazole Synthesis

Modern synthetic methods increasingly rely on transition-metal catalysis to construct complex molecules efficiently. While direct copper-catalyzed C-H activation on the this compound core is not yet a mainstream approach, copper catalysis has proven effective in the synthesis of related thiadiazole and oxadiazole systems.

For example, a copper-catalyzed dual oxidation protocol has been developed for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are isosteres of 1,3,4-thiadiazoles. nih.gov This method involves the reaction of hydrazides with arylacetic acids under an oxygen atmosphere, proceeding through oxidative decarboxylation and oxidative functionalization of an imine C–H bond. nih.gov In the synthesis of 1,2,4-thiadiazole (B1232254) isomers, Cu(II) triflate has been used as an effective oxidizing agent for the dimerization of thioamides. acs.org These examples highlight the potential of copper catalysis in facilitating the key bond-forming events required to build thiadiazole-like heterocyclic rings and suggest future avenues for the synthesis of this compound analogues.

Advanced Synthetic Techniques

The synthesis of this compound and its analogues has been significantly advanced by the adoption of modern synthetic methodologies that prioritize efficiency, speed, and environmental sustainability. These techniques offer considerable improvements over classical synthetic routes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. heteroletters.org This technology has been successfully applied to the synthesis of various thiadiazole derivatives.

The core principle of microwave synthesis involves the direct heating of the reaction mixture through the interaction of microwaves with polar molecules (solvents, reagents), leading to rapid and uniform heating. This efficiency can dramatically shorten reaction times from hours to mere minutes. heteroletters.orgnih.gov

In the synthesis of 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles, a notable analogue class, microwave irradiation has been shown to be highly effective. For instance, the reaction of 5-aryl(hetaryl)-tetrazoles with phenyl isothiocyanate proceeds efficiently under microwave conditions. researchgate.net A comparison with conventional thermal reactions revealed that microwave irradiation not only shortens the reaction time by a factor of four but can also drive reactions that fail to proceed under traditional heating. researchgate.net For example, while heating a mixture of 5-(pyridin-2-yl)-1H-tetrazole and phenyl isothiocyanate conventionally for two hours at 170°C yielded no product, the same reaction under microwave irradiation (70 W) at the same temperature produced the desired 1,3,4-thiadiazole in 50% yield within just 30 minutes. researchgate.net

Similarly, the Hantzsch thiazole (B1198619) synthesis, a key reaction for preparing aminothiazoles, has been optimized using microwave heating. nih.gov The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas demonstrated superior results with microwave assistance. Reactions that required 8 hours of conventional refluxing in methanol (B129727) gave lower yields and necessitated extensive purification. In contrast, the microwave-assisted protocol in methanol at 90°C was completed in just 30 minutes, affording yields as high as 95%. nih.gov

The following table summarizes the optimization of a microwave-assisted Hantzsch reaction, highlighting the impact of solvent, temperature, and time on product yield.

| Condition | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 90 | 30 | 95 |

| 2 | Ethanol | 90 | 30 | 92 |

| 3 | DMF | 90 | 30 | 85 |

| 4 | Methanol | 80 | 30 | 90 |

| 5 | Methanol | 100 | 30 | 94 |

| 6 | Methanol | 90 | 20 | 88 |

| 7 | Methanol | 90 | 40 | 95 |

The data clearly indicates that methanol is a highly effective solvent, and a reaction time of 30 minutes at 90°C provides the optimal yield. nih.gov Further studies on other fused thiadiazole systems, such as triazolothiadiazoles, corroborate these findings, with microwave irradiation consistently reducing reaction times to 5-15 minutes while providing good to excellent yields. scielo.brderpharmachemica.com

Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for thiadiazole derivatives. These methods focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. bepls.commdpi.com

A key strategy in green synthesis is the use of non-toxic, recyclable, and safe solvents. Water, being non-toxic and non-flammable, is an ideal green solvent. mdpi.com For example, a catalyst-free, multicomponent domino reaction for synthesizing trisubstituted thiazoles has been developed in water under microwave conditions, offering high yields and producing no harmful by-products. bepls.com Another green solvent, polyethylene (B3416737) glycol (PEG-400), has been used for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea, resulting in excellent yields (87–96%) in 2-3.5 hours at 100 °C. bepls.com

The use of eco-friendly catalysts is another cornerstone of green heterocyclic synthesis. Chitosan, a naturally occurring biopolymer, has been employed as a heterogeneous and basic biocatalyst in the microwave-assisted, three-component synthesis of novel thiazolyl-pyridazinediones. nih.gov This approach combines the benefits of a green catalyst with an energy-efficient heating method, leading to high yields in short reaction times. nih.gov

Solvent-free synthesis, or "dry media" reactions, represents a significant advancement in green chemistry by completely eliminating the need for solvents. mdpi.com A notable example is the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles through the reaction of substituted thioamides with N-bromosuccinimide (NBS). mdpi.com This reaction is carried out in the presence of basic alumina, and the mixture is simply ground for 5–15 minutes at room temperature, achieving excellent yields of 90–99%. mdpi.com This grinding or chemo-mechanical approach is highly efficient, rapid, and inherently environmentally friendly. mdpi.com

The following table outlines various environmentally benign approaches for the synthesis of thiadiazole and related thiazole analogues.

| Green Strategy | Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Green Solvent | Arylglyoxals, 1,3-dicarbonyls, thioamides | Water, Microwave | Use of non-toxic solvent, no harmful by-products, high yield. | bepls.com |

| Green Solvent | α-Diazoketones, thiourea | PEG-400, 100 °C | Simple, rapid, excellent yields. | bepls.com |

| Natural Catalyst | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan | Eco-friendly, naturally occurring catalyst, high efficiency. | nih.gov |

| Solvent-Free Grinding | Substituted thioamides, NBS | Basic Alumina | No solvent, short reaction time (5-15 min), excellent yields. | mdpi.com |

| Metal-Free Synthesis | Isothiocyanates, amidoximes | Iodine, K₂CO₃, Water, 60 °C | Avoids toxic metals, uses green solvent, high substrate tolerance. | mdpi.com |

These advanced synthetic techniques, encompassing both microwave-assisted protocols and a variety of green chemistry approaches, are pivotal in the modern synthesis of this compound and its analogues, enabling the creation of these valuable compounds in a more efficient, rapid, and environmentally responsible manner.

Spectroscopic and Structural Elucidation of Phenyl Thiadiazol 5 Yl Methanone Derivatives

Vibrational Spectroscopy (FT-IR) Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For phenyl(thiadiazol-5-yl)methanone derivatives, the FT-IR spectra reveal characteristic absorption bands that confirm the presence of the key structural components.

The most prominent feature in the FT-IR spectra of these compounds is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1600-1750 cm⁻¹. For instance, in a closely related compound, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, the C=O stretching vibration is observed at 1688 cm⁻¹. tsijournals.com This absorption is indicative of the ketone group connecting the phenyl and thiadiazole rings.

The spectra also display characteristic bands for the aromatic C-H stretching vibrations, usually found above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring, which are typically observed in the 1400-1600 cm⁻¹ region. For example, in 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile, aromatic C-H stretching appears at 3112 cm⁻¹ and C=C stretching at 1604, 1519, and 1492 cm⁻¹. semanticscholar.org

The thiadiazole ring itself contributes to a set of characteristic vibrations. The C=N stretching vibration within the thiadiazole ring is typically observed around 1597-1635 cm⁻¹. semanticscholar.orgdergipark.org.tr The C-S stretching vibrations are usually found in the fingerprint region, at lower wavenumbers, often around 690-800 cm⁻¹. semanticscholar.org

A summary of typical FT-IR absorption bands for this compound derivatives is presented in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Aromatic C-H Stretch | 3050 - 3150 | semanticscholar.org |

| Carbonyl (C=O) Stretch | 1660 - 1700 | tsijournals.comsemanticscholar.org |

| Aromatic C=C Stretch | 1450 - 1610 | tsijournals.comsemanticscholar.org |

| Thiadiazole C=N Stretch | 1590 - 1640 | semanticscholar.orgdergipark.org.tr |

| C-S-C Stretch | 690 - 800 | semanticscholar.orgdergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is essential for the structural elucidation of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectra of this compound derivatives show distinct signals for the protons of the phenyl and thiadiazole rings. The aromatic protons of the phenyl group typically resonate in the downfield region, between 7.00 and 8.50 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring.

For example, in 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile, the protons on the phenyl ring attached to the thiadiazole appear as a multiplet between 7.50-7.53 ppm, while the protons on the benzonitrile (B105546) moiety appear as doublets at 7.79, 8.00-8.03, and 8.13 ppm. semanticscholar.org The integration of these signals corresponds to the number of protons in each environment.

The proton on the thiadiazole ring, if present, would also have a characteristic chemical shift. However, in the commonly synthesized derivatives, this position is often substituted.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | References |

| Phenyl H (ortho to C=O) | 7.80 - 8.20 | m or dd | semanticscholar.org |

| Phenyl H (meta, para to C=O) | 7.40 - 7.80 | m | semanticscholar.org |

| Substituted Phenyl H | 7.00 - 8.50 | Varies | semanticscholar.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. The carbonyl carbon is typically the most downfield-shifted signal, appearing in the range of 180-200 ppm, although in some conjugated systems it can be observed at a slightly higher field. For instance, in phenyl(m-tolyl)methanone, the carbonyl carbon resonates at 198.7 ppm. rsc.org

The carbons of the phenyl ring typically appear in the aromatic region, between 120 and 140 ppm. The carbons of the thiadiazole ring also have characteristic chemical shifts. The carbon atom of the thiadiazole ring attached to the phenyl group (C5) and the other carbon atom (C2) resonate at distinct positions, often in the range of 150-170 ppm. For example, in 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile, the thiadiazole carbons appear at 166.2 and 169.7 ppm. semanticscholar.org

| Carbon Environment | Typical Chemical Shift (δ, ppm) | References |

| Carbonyl (C=O) | 180 - 200 | rsc.org |

| Thiadiazole C2/C5 | 150 - 170 | semanticscholar.orgdergipark.org.tr |

| Phenyl C (ipso, attached to C=O) | 135 - 140 | rsc.org |

| Phenyl C (ortho, meta, para) | 125 - 135 | semanticscholar.orgrsc.org |

Mass Spectrometry (MS and LC-MS) for Molecular Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. In the mass spectra of this compound derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group. For instance, the loss of the phenyl group (C₆H₅) or the thiadiazolyl group can lead to characteristic fragment ions. The fragmentation of the thiadiazole ring itself can also produce specific ions. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule and its fragments. For example, the high-resolution mass spectrum of 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile shows the [M+H]⁺ ion at m/z 264.0590, which corresponds to the calculated value of 264.0588 for C₁₅H₉N₃S. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of this compound have revealed important structural features. For example, the crystal structure of (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, a related compound, confirmed the stereochemistry of the molecule. nih.gov The thiadiazole ring is typically found to be planar. nih.gov The dihedral angle between the phenyl ring and the thiadiazole ring is an important conformational parameter. In the crystal structure of bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methane, the dihedral angle between the thiadiazole and the attached phenyl rings is 5.8 (3)°. researchgate.net

The crystal packing is often stabilized by various intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonds if suitable functional groups are present. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features | References |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | - | - | Confirmed stereochemistry | nih.gov |

| 5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | Orthorhombic | Pca2₁ | Planar thiadiazole ring, intermolecular H-bonding | nih.gov |

| Bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methane | - | - | Small dihedral angle between phenyl and thiadiazole rings | researchgate.net |

Computational and Theoretical Investigations of Phenyl Thiadiazol 5 Yl Methanone Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the inhibitor mechanisms and reactivity of molecules. jmaterenvironsci.com By modeling the electronic structure, these methods can predict various molecular properties that are difficult or impossible to measure experimentally. jmaterenvironsci.comsid.ir

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and calculating electronic properties of thiadiazole derivatives. sid.irresearchgate.net The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a common functional used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netajchem-a.com

DFT calculations provide optimized geometric parameters, including bond lengths and bond angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, in related phenyl-thiadiazole systems, the C-S bond lengths in the thiadiazole ring are calculated to be around 1.83 Å, while the C=N double bond character is reflected in a bond length of approximately 1.39 Å. ripublication.com

Furthermore, DFT is used for Mulliken population analysis, which calculates the partial atomic charges on each atom in the molecule. ripublication.com This analysis reveals the distribution of electron density and helps identify electrophilic and nucleophilic centers. researchgate.net In typical Phenyl(thiadiazol-5-yl)methanone systems, nitrogen and oxygen atoms generally carry negative charges, making them potential sites for electrophilic attack, while hydrogen and sulfur atoms are positively charged. ajchem-a.comripublication.com

Table 1: Theoretical Optimized Geometrical Parameters for a Representative Phenyl-Thiadiazole Derivative (Calculated via DFT/B3LYP)

| Structural Moiety | Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|---|

| Thiadiazole Ring | C-S Bond Length | 1.835 |

| Thiadiazole Ring | C=N Bond Length | 1.389 |

| Thiadiazole Ring | S-C-N Bond Angle | 113.8° |

| Thiadiazole Ring | N-C-C Bond Angle | 115.8° |

| Phenyl Ring | C-C Bond Length | 1.376 - 1.395 |

| Phenyl Ring | C-H Bond Length | 1.081 - 1.083 |

| Ketone Bridge | C=O Bond Length | 1.254 |

| Ketone Bridge | O-C-C Bond Angle | 117.7° |

Note: Data is illustrative and based on typical values found for related structures in computational studies. ripublication.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and electronic properties of a molecule. ajchem-a.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. sid.irajchem-a.com

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net In many thiadiazole derivatives, the HOMO and LUMO are often delocalized over the π-conjugated system, which includes both the phenyl and thiadiazole rings. researchgate.net The specific energies of these orbitals can be used to calculate various electronic properties. ripublication.com For example, the ionization potential (I) and electron affinity (A) can be related to the energies of the HOMO and LUMO, respectively, through Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). ripublication.com

Table 2: Frontier Molecular Orbital Energies for a Phenyl-Heterocycle System

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.5743 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.0928 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.4815 |

Note: Values are based on a representative 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a structurally related compound, calculated at the DFT/B3LYP/6-311++G(d,p) level. ajchem-a.com

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. ripublication.com

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A molecule with a large energy gap is considered "hard," while one with a small energy gap is "soft." ajchem-a.comripublication.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. ajchem-a.comripublication.com

Electrophilicity Index (ω): Represents the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). ajchem-a.com

Calculations on related heterocyclic systems have shown that these parameters provide a good indication of kinetic stability. ajchem-a.com A high value for chemical hardness (η) and a low value for softness (S) are indicative of a kinetically stable compound. ajchem-a.com

Table 3: Calculated Global Reactivity Parameters for a Phenyl-Heterocycle System

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5743 |

| Electron Affinity (A) | -ELUMO | 2.0928 |

| Electronegativity (χ) | (I+A)/2 | 4.3335 |

| Chemical Potential (μ) | -(I+A)/2 | -4.3335 |

| Chemical Hardness (η) | (I-A)/2 | 2.2407 |

| Chemical Softness (S) | 1/η | 0.4462 |

| Electrophilicity Index (ω) | μ²/2η | 4.1904 |

Note: Values are based on a representative 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a structurally related compound. ajchem-a.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov These studies are instrumental in drug discovery for predicting how a compound like this compound might interact with a specific biological target, such as an enzyme or receptor, which is often a critical step in understanding its potential pharmacological activity. scienceopen.comrsc.org

Docking simulations reveal the specific interactions between the ligand and the amino acid residues within the protein's binding site. nih.gov These interactions are crucial for the stability of the ligand-protein complex. Common interactions observed for thiadiazole-based compounds include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygen or nitrogen atoms). For example, the nitrogen atoms of a tetrazole ring (structurally related to thiadiazole) can act as hydrogen bond acceptors with residues like Arginine (Arg). researchgate.net

Pi-Interactions: These include Pi-Pi stacking (between aromatic rings), Pi-cation interactions, and Pi-H interactions, where the phenyl or thiadiazole ring interacts with complementary residues like Proline (Pro) or Histidine (His). researchgate.net

Hydrophobic Interactions: Occur between nonpolar parts of the ligand and hydrophobic amino acid residues such as Leucine (Leu) and Alanine (Ala). nih.gov

Sulfur Bonds: The sulfur atom in the thiadiazole ring can participate in noncovalent σ-hole bonding with electron-rich atoms like the oxygen in an asparagine (Asn) residue, contributing to binding stability. nih.gov

For instance, docking studies of thiadiazole derivatives into the colchicine (B1669291) binding site of tubulin showed that the thiazole (B1198619) ring was strongly involved in noncovalent bindings, including sulfur bonds with AsnB249 and arene-H bonds with AsnA101. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often reported as a scoring function or free binding energy (in kcal/mol). nih.gov A lower (more negative) binding energy value generally indicates a more stable and favorable interaction between the ligand and the protein. nih.gov These predicted affinities can be correlated with experimentally determined biological activities, such as IC50 values, to validate the computational model. researchgate.net

Docking studies on new triazolothiadiazole derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase showed docking scores ranging from -3.23 to -3.99 kcal/mol, which correlated with their in vitro cytotoxic activities. researchgate.net Similarly, studies of thiazole derivatives as tubulin inhibitors yielded free binding energies ranging from -13.88 to -14.50 kcal/mol, which were superior to the reference compound, indicating strong binding potential. nih.gov These results not only rank compounds by their potential efficacy but also characterize the precise binding pocket, guiding further structural modifications for improved activity. scienceopen.com

Computational Pharmacokinetic Modeling and Prediction

Computational pharmacokinetic modeling, often referred to as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a crucial component of modern drug development. These computational tools are employed to forecast the pharmacokinetic and toxicological properties of a compound early in the discovery process, thereby reducing the likelihood of late-stage failures.

For this compound, a comprehensive in silico ADMET assessment would involve the use of various predictive models. These models are typically built on large datasets of experimental data and utilize a range of computational approaches, including QSAR, machine learning, and physiologically based pharmacokinetic (PBPK) modeling. Key parameters predicted often include intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints such as mutagenicity and cardiotoxicity.

Research Findings:

Specific computational pharmacokinetic data for this compound is not available in the reviewed literature. However, ADMET prediction studies have been conducted on various classes of thiadiazole derivatives. These studies often show that the thiadiazole ring is a versatile scaffold that can be modified to achieve favorable pharmacokinetic profiles. For example, in silico evaluations of some oxathiadiazole derivatives have predicted high intestinal absorption. Similarly, ADME predictions for certain 1,3,4-thiadiazole (B1197879) derivatives have been performed to assess their drug-likeness and potential toxicity. Without specific studies on this compound, it is not possible to provide precise predictions for this compound.

Data Table: Illustrative Predicted ADMET Properties for this compound

This table is for illustrative purposes only and is based on general expectations for drug-like molecules, not on actual predicted data for the specified compound.

| ADMET Property | Predicted Value | Method |

| Human Intestinal Absorption | N/A | e.g., Caco-2 permeability model |

| Blood-Brain Barrier Penetration | N/A | e.g., QSAR-based classification |

| Plasma Protein Binding (%) | N/A | e.g., Machine learning model |

| CYP2D6 Inhibition | N/A | e.g., Substrate-based model |

| Ames Mutagenicity | N/A | e.g., Structure-alert analysis |

Chemical Reactivity and Transformation Pathways of Phenyl Thiadiazol 5 Yl Methanone

Nucleophilic and Electrophilic Reactivity of the Thiadiazole Ring

The thiadiazole ring in phenyl(thiadiazol-5-yl)methanone exhibits distinct reactivity towards nucleophiles and electrophiles, largely governed by the electron-withdrawing nature of the two nitrogen atoms and the sulfur atom within the five-membered ring.

Nucleophilic Reactivity: The carbon atoms of the thiadiazole ring are electron-deficient, making them susceptible to nucleophilic attack. This is a characteristic reaction of 1,3,4-thiadiazole (B1197879) nuclei. ijper.orgnih.gov In the case of substituted thiadiazoles, the 5-position is often the most reactive site for nucleophilic substitution. bohrium.com For this compound, while direct substitution on the unsubstituted ring is not commonly reported, the presence of a good leaving group at the 5-position would facilitate nucleophilic substitution. For instance, halogenated 1,3,4-thiadiazoles readily react with nucleophiles. ijper.orgnih.gov Although specific studies on this compound are limited, it can be inferred that the carbonyl group's electron-withdrawing effect further activates the thiadiazole ring towards nucleophilic attack. Strong nucleophiles, particularly strong bases, can even lead to the opening of the thiadiazole ring. ijper.orgnih.gov

Electrophilic Reactivity: Electrophilic substitution directly on the unsubstituted 1,3,4-thiadiazole ring is generally not possible due to the low electron density on the ring carbon atoms. ijper.org The two nitrogen atoms pull electron density towards themselves, deactivating the ring towards attack by electrophiles. ijper.org However, electrophilic attack can occur at the ring nitrogen atoms, leading to quaternization. ijper.org The presence of activating groups on the thiadiazole ring can facilitate electrophilic substitution, but the benzoyl group in this compound is deactivating. Therefore, electrophilic substitution on the thiadiazole ring of this compound is highly unlikely. Any electrophilic attack would preferentially occur on the phenyl ring, directed by the meta-directing effect of the carbonyl group.

Table 1: Summary of Nucleophilic and Electrophilic Reactivity of the Thiadiazole Ring

| Reaction Type | Reactivity of Thiadiazole Ring | Influencing Factors |

|---|---|---|

| Nucleophilic Attack | Susceptible at carbon atoms | Electron-deficient nature of the ring, presence of leaving groups. ijper.orgnih.govbohrium.com |

| Electrophilic Attack | Generally unreactive on carbon atoms | Low electron density on the ring carbons. ijper.org |

| Quaternization | Possible at ring nitrogen atoms | Availability of lone pair electrons on nitrogen. ijper.org |

Oxidation and Reduction Pathways

The this compound molecule possesses multiple sites that can undergo oxidation and reduction, including the thiadiazole ring and the carbonyl group.

Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation. Common laboratory oxidants can oxidize the sulfur atom to form S-oxides (oxothiadiazoles) and S,S-dioxides (dioxothiadiazoles). nih.gov For instance, 1,2,5-thiadiazoles can be oxidized to the corresponding 1,1-dioxides. nih.gov The 1,2,3-thiadiazole (B1210528) ring can also be oxidized by cytochrome P450 systems, leading to the extrusion of the three heteroatoms and the formation of acetylenes. nih.govresearchgate.net While specific studies on the oxidation of phenyl(1,2,3-thiadiazol-5-yl)methanone are not extensively documented, it is plausible that strong oxidizing agents could lead to the formation of a sulfoxide (B87167) or sulfone, or potentially ring cleavage.

Reduction: The carbonyl group of this compound is the primary site for reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) are known to reduce ketones to secondary alcohols. In a related study, the 5-carboxylate group of a 1,2,3-thiadiazole derivative was successfully reduced to the corresponding alcohol using sodium borohydride. mdpi.com This suggests that the benzoyl group in this compound can be selectively reduced to a phenyl(thiadiazol-5-yl)methanol under mild conditions without affecting the thiadiazole ring. More potent reducing agents could potentially lead to the reduction of the thiadiazole ring itself, although this is generally a more challenging transformation.

Table 2: Potential Oxidation and Reduction Reactions of this compound

| Reaction | Reagent/Condition | Potential Product |

|---|---|---|

| Oxidation of Sulfur | Peroxy acids (e.g., m-CPBA) | Phenyl(thiadiazole-S-oxide)-5-yl)methanone or Phenyl(thiadiazole-S,S-dioxide)-5-yl)methanone |

| Ring Oxidation | Cytochrome P450 | Ring cleavage products (e.g., acetylenes) nih.govresearchgate.net |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Phenyl(thiadiazol-5-yl)methanol mdpi.com |

Ring Contraction and Expansion Reactions

Thiadiazole rings can participate in various rearrangement reactions, leading to either ring contraction or expansion, often initiated by heat, light, or chemical reagents.

Ring Contraction: Certain thiadiazine systems have been observed to undergo oxidative ring contraction to form thiadiazoles. For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, when treated with meta-chloroperoxybenzoic acid (m-CPBA), undergoes an oxidative ring contraction to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. hw.ac.ukmdpi.comuni-muenchen.deisres.org This suggests that under specific oxidative conditions, larger sulfur-nitrogen heterocycles can rearrange to the more stable five-membered thiadiazole ring system.

Ring Expansion and Cleavage: The 1,2,3-thiadiazole ring is known to undergo thermal or photochemical decomposition with the extrusion of molecular nitrogen (N₂) to form a highly reactive thioketene (B13734457) intermediate. This intermediate can then undergo various subsequent reactions, including cycloadditions or reactions with nucleophiles. Additionally, treatment of certain 1,2,3-thiadiazole derivatives with strong bases can lead to ring opening, forming acetylene (B1199291) thiolates. nih.gov For this compound, such transformations could provide pathways to novel molecular scaffolds.

Table 3: Examples of Ring Transformation Reactions Involving Thiadiazole Systems

| Starting Material | Conditions | Product | Transformation Type |

|---|---|---|---|

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | m-CPBA | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | Oxidative Ring Contraction hw.ac.ukmdpi.comuni-muenchen.deisres.org |

| 1,2,3-Thiadiazoles | Heat or Light | Thioketene intermediate | Ring Cleavage with N₂ extrusion |

| 1,2,3-Thiadiazole derivatives | Strong Base | Acetylene thiolate | Ring Opening nih.gov |

Complexation with Metal Ions

Thiadiazole derivatives are known to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metal ions. The nitrogen and sulfur atoms of the thiadiazole ring, as well as the oxygen atom of the carbonyl group in this compound, can act as potential coordination sites.

The coordination ability of thiadiazole-based ligands has been demonstrated in numerous studies. For example, Schiff base ligands derived from amino-thiadiazoles have been used to prepare complexes with Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). rdd.edu.iq In these complexes, coordination often occurs through the nitrogen atoms of the thiadiazole ring and other donor atoms present in the ligand side chain. nih.govrdd.edu.iq

For this compound, it is anticipated that it could act as a bidentate or even a tridentate ligand. The nitrogen atom at position 3 or 4 of the thiadiazole ring and the carbonyl oxygen atom could coordinate to a metal center, forming a stable chelate ring. The sulfur atom could also participate in coordination, depending on the nature of the metal ion and the reaction conditions. The formation of such metal complexes can significantly alter the chemical and physical properties of the parent molecule, opening up possibilities for applications in catalysis and materials science.

Table 4: Potential Coordination Modes of this compound with Metal Ions

| Potential Donor Atoms | Coordination Mode | Example Metal Ions |

|---|---|---|

| Thiadiazole Nitrogen, Carbonyl Oxygen | Bidentate (N, O) | Cu(II), Co(II), Ni(II), Zn(II) ijper.org |

| Thiadiazole Nitrogen, Thiadiazole Sulfur | Bidentate (N, S) | Cr(III), Mn(II), Cd(II), Hg(II) rdd.edu.iq |

| Thiadiazole Nitrogen, Carbonyl Oxygen, Thiadiazole Sulfur | Tridentate (N, O, S) | Transition metals |

Biological Activities of Phenyl Thiadiazol 5 Yl Methanone and Analogues in Vitro Studies

Anticancer Activity Research

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, including Phenyl(thiadiazol-5-yl)methanone and its derivatives. These compounds have been subjected to numerous in vitro studies to evaluate their cytotoxic effects against a range of human cancer cell lines and to understand their mechanisms of action.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of this compound analogues against several human cancer cell lines. These studies typically utilize the MTT assay to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Derivatives of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole have shown significant growth-suppressive activity against lung cancer (A549), ovarian cancer (SK-OV-3), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines. nih.gov For instance, the 4-hydroxy analogue was particularly effective against the SK-MEL-2 cell line, with an IC₅₀ value of 4.27 µg/ml. nih.gov Other substituted analogues also displayed potent activity, with a 3-methoxy-4-hydroxy substituted compound being most active against SK-OV-3 (IC₅₀ 7.35 µg/ml), a 4-hydroxy substituted compound against HCT15 (IC₅₀ 8.25 µg/ml), and a 4-methyl substituted compound against A549 (IC₅₀ 9.40 µg/ml). nih.gov

Similarly, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were evaluated for their cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. mdpi.com These compounds exhibited a wide range of anticancer activity, with IC₅₀ values ranging from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.com Notably, compounds bearing substituted piperazines and benzyl (B1604629) piperidine (B6355638) moieties displayed the highest activity. mdpi.com Further research on a compound with a p-tolyl sulfonamide moiety attached to the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold showed remarkable potency against MCF-7, HepG2, HCT116, and A549 cells. ekb.eg

The cytotoxic effects of this compound analogues have also been observed in other cancer cell lines. For example, some N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity against A549 human lung adenocarcinoma cells. researchgate.net Additionally, new hybrid compounds have shown strong cytotoxicity against HepG-2 and MCF-7 cells. researchgate.net In another study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives were synthesized and tested against breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87) cell lines, with a compound having a meta-methoxy group on the phenyl ring showing the most potent activity against the MDA breast cancer cell line (IC₅₀ = 9 µM). nih.gov

Table 1: In Vitro Cytotoxicity of this compound Analogues Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC₅₀ (µg/ml) | Reference |

|---|---|---|---|

| 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | SK-MEL-2 | 4.27 | nih.gov |

| 3-methoxy-4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | SK-OV-3 | 7.35 | nih.gov |

| 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | HCT15 | 8.25 | nih.gov |

| 4-methyl analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | A549 | 9.40 | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | 2.34 - 91.00 | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 | 3.13 - 44.87 | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivative (m-OCH₃) | MDA | 9 µM | nih.gov |

Investigated Mechanisms of Action

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards several potential mechanisms of action, including the inhibition of key enzymes and the induction of apoptosis.

One of the investigated mechanisms is the inhibition of kinases. Certain 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. acs.org These compounds were found to inhibit cellular CDK9-mediated RNA polymerase II transcription, leading to a reduction in the expression of the anti-apoptotic protein Mcl-1 and subsequently triggering apoptosis in human cancer cell lines. acs.org Some phenylacetamide-1H-imidazol-5-one derivatives have also been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families, and suppress signals of ERK1/2, GSK-3α/β, HSP27, and STAT2. frontiersin.org

Inhibition of other crucial cellular proteins has also been reported. For example, some 1,2,3-thiadiazole (B1210528) derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of many oncoproteins. nih.gov Another target is carbonic anhydrase, with some spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives acting as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com

The induction of apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs. Studies have shown that treatment with certain this compound analogues leads to the induction of apoptosis in cancer cells. nih.gov For instance, a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative was found to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively, and significantly increase the Bax/Bcl-2 ratio and caspase 9 levels, indicating apoptosis induction. mdpi.com

Structure-Activity Relationships for Anticancer Potency

Structure-activity relationship (SAR) studies are vital for optimizing the anticancer potency of this compound analogues. These studies have revealed that the nature and position of substituents on the phenyl and thiadiazole rings play a crucial role in determining their cytotoxic activity.

For 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles, it has been suggested that an optimal electron density on the C-5 phenyl ring is critical for their cytotoxic activity. nih.gov The presence of electron-donating groups like methyl and electron-withdrawing but also hydrogen-bonding groups like hydroxyl at specific positions on the phenyl ring has been shown to enhance activity against different cancer cell lines. nih.gov

In the case of 1,2,4-thiadiazole (B1232254) derivatives linked to benzoheterocycles, the length of the alkyl chain connecting the two moieties was found to influence anticancer activity, with a shorter chain being more effective. nih.gov The type of benzoheterocycle also played a role, with an N-unsubstituted indole (B1671886) showing the highest potency. nih.gov For another series of thiadiazole derivatives, compounds bearing a methyl substituent at position 4 of the thiadiazole ring and specific substitutions on the phenyl ring (4-bromo or 2,3-difluoro) showed potent anticancer effects. nih.gov

Antimicrobial Activity Studies

In addition to their anticancer properties, this compound and its analogues have demonstrated significant antimicrobial activity against a variety of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have reported the in vitro antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria.

A series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety exhibited moderate to excellent antibacterial activity against plant pathogens such as Ralstonia solanacearum (a Gram-negative bacterium) and Xanthomonas oryzae pv. oryzae. mdpi.com One compound, in particular, showed remarkable activity against R. solanacearum with an EC₅₀ value of 2.23 μg/mL. mdpi.com SAR studies on these compounds indicated that introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring enhanced antibacterial activity. mdpi.com

Other studies have also highlighted the antibacterial potential of this class of compounds. For example, some 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles and their derivatives have been synthesized and screened for their antimicrobial activity. researchgate.net Furthermore, bis(thiazol-5-yl)phenylmethane derivatives have shown promising antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, including multidrug-resistant strains. nih.gov

Table 2: In Vitro Antibacterial Activity of a Phenylthiazole Derivative

| Compound | Bacterial Strain | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole derivative containing a 1,3,4-thiadiazole thione moiety | Ralstonia solanacearum | 2.23 | mdpi.com |

Antifungal Properties

This compound analogues have also been investigated for their antifungal properties against a range of fungal pathogens.

The same series of phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety that showed antibacterial activity also displayed moderate to excellent antifungal activities against several plant pathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, and Colletotrichum gloeosporioides. mdpi.com One compound exhibited particularly excellent antifungal activity against S. sclerotiorum with an EC₅₀ value of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim. mdpi.com SAR analysis suggested that introducing an electron-withdrawing group at the ortho-position of the benzene ring was beneficial for antifungal activity. mdpi.com

Other research has also confirmed the antifungal potential of this chemical scaffold. For instance, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl) benzamide (B126) derivatives were synthesized and showed excellent in vitro fungicidal activity, with one compound being highly active against Rhizoctonia solani. researchgate.net However, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives, designed as fluconazole (B54011) analogues, did not show significant activity against Candida albicans and Aspergillus niger. nih.gov

Table 3: In Vitro Antifungal Activity of a Phenylthiazole Derivative

| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole derivative containing a 1,3,4-thiadiazole thione moiety | Sclerotinia sclerotiorum | 0.51 | mdpi.com |

In Vitro Evaluation Methodologies

The antimicrobial efficacy of this compound and its analogues is commonly assessed in the laboratory using established methods such as the zone of inhibition and minimum inhibitory concentration (MIC) determination. These techniques provide crucial data on the spectrum of activity and potency of these compounds against various microbial strains.

The zone of inhibition assay, often performed using the disk diffusion method, is a qualitative or semi-quantitative method to screen for antimicrobial activity. researchgate.netijpcbs.com A filter paper disc impregnated with a known concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. ijpcbs.com If the compound is effective in inhibiting microbial growth, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured to determine the extent of the compound's antimicrobial effect. researchgate.netijpcbs.com

The Minimum Inhibitory Concentration (MIC) is a quantitative measure that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. mdpi.comresearchgate.net This method is more precise than the zone of inhibition test and is crucial for understanding the potency of a compound. It is typically determined using broth dilution or agar dilution methods. For instance, a series of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones were evaluated for their in vitro antibacterial activity, with the ciprofloxacin (B1669076) analogue showing significant activity against Gram-positive bacteria with MIC values ranging from 0.008 to 0.015 µg/mL. nih.gov Similarly, the MIC for 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol (B47542) against several bacterial species was found to be 0.8 mg/mL. researchgate.net

In some studies, the Minimum Bactericidal Concentration (MBC) is also determined. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from the clear tubes or plates from the MIC assay onto fresh, drug-free media. The lowest concentration that does not show any growth on the new media is the MBC. For example, hydrazide–hydrazone 15, a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, exhibited MBC values against Gram-positive bacteria in the range of 3.91–62.5 µg/mL. mdpi.com

Anticonvulsant Activity Assessment

The anticonvulsant potential of this compound and its analogues is primarily evaluated using two well-established in vivo models: the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ) seizure test. nih.govnih.gov These models represent different types of epileptic seizures and provide valuable insights into the possible mechanisms of action of the tested compounds. nih.gov

Evaluation in Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ) Models

The Maximal Electroshock Seizure (MES) model is a widely used preclinical test to identify compounds that are effective against generalized tonic-clonic seizures. mdpi.com In this test, a brief electrical stimulus is applied to the brain of an animal, typically a mouse or rat, inducing a characteristic seizure pattern that includes a tonic hind limb extension phase. The ability of a test compound to prevent this tonic extension is considered a measure of its anticonvulsant activity. nih.govmdpi.com Several thiadiazole derivatives have demonstrated protective effects in the MES test, indicating their potential to prevent seizure spread. nih.gov For example, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine showed 100% protection at a dose of 30 mg/kg. frontiersin.org

The Pentylenetetrazole (PTZ) seizure model is used to screen for compounds that may be effective against absence seizures (petit mal). PTZ is a central nervous system stimulant that, when administered to animals, induces clonic seizures. The ability of a compound to prevent or delay the onset of these seizures is indicative of its anticonvulsant potential. nih.govsphinxsai.com Some thiadiazole derivatives have shown activity in the PTZ test, suggesting a mechanism of action that may involve interference with GABAergic neurotransmission. For instance, certain amino-substituted 5-aryl-1,3,4-thiadiazole derivatives have shown anticonvulsant activity in the PTZ model. frontiersin.orgnih.gov

The following table summarizes the anticonvulsant activity of selected thiadiazole derivatives in MES and PTZ models:

| Compound/Derivative | Test Model | Activity | Reference |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg | frontiersin.org |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ | 83% inhibition at 20 mg/kg | frontiersin.org |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | MES | 75% inhibition at 20 mg/kg | frontiersin.org |

| Amino-substituted 5-aryl-1,3,4-thiadiazole derivatives | PTZ | Showed anticonvulsant activity | frontiersin.orgnih.gov |

| 2-(aminomethyl)-5-(2-biphenylyl)-l,3,4-thiadiazole | MES, PTZ | Potent anticonvulsant properties | acs.org |

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | PTZ | Significant protection | sphinxsai.com |

Structure-Activity Relationships for Anticonvulsant Effects

Structure-activity relationship (SAR) studies of thiadiazole derivatives have provided valuable insights into the structural features required for anticonvulsant activity. frontiersin.orgnih.gov The anticonvulsant properties of these compounds are influenced by the nature and position of substituents on the thiadiazole ring and any attached phenyl rings.

Key SAR findings for anticonvulsant thiadiazole derivatives include:

Presence of the =N–C–S– moiety and the aromaticity of the thiadiazole ring are considered crucial for activity. frontiersin.orgnih.gov

Substitution with electron-withdrawing groups , such as halo (Cl, Br, F) and nitro groups, on the phenyl ring often enhances anticonvulsant activity. frontiersin.orgnih.gov For instance, a chloro-substituted benzyl group showed potent activity in the MES model. nih.gov The addition of a fluorine group has also been shown to increase anticonvulsant activity. frontiersin.orgnih.gov

Lipophilic substitutions play an important role in the anticonvulsant activity of these compounds. frontiersin.org

The position of substituents on the phenyl ring can significantly impact activity. For example, it was observed that compounds with a methoxy (B1213986) group at the 3,4-position of the phenyl ring showed less protection against convulsions compared to those with an unsubstituted phenyl ring. nih.gov

The nature of the substituent at the 2-position of the thiadiazole ring is also critical. While amino-substituted compounds often show activity, replacement with mercapto or methyl sulfone groups can lead to a loss of activity. frontiersin.orgnih.gov

In some series, the introduction of a hydroxyl group on the phenyl ring has been associated with high potency in both PTZ and MES tests. nih.gov

Lengthening of an aliphatic chain as a substituent can decrease or abolish the anticonvulsant activity. frontiersin.orgnih.gov

Other Investigated Biological Activities

Beyond their antimicrobial and anticonvulsant properties, this compound and its analogues have been investigated for other potential therapeutic applications, including anti-inflammatory and antioxidant activities. nih.govwisdomlib.org

Anti-inflammatory Potential

Several studies have explored the anti-inflammatory properties of thiadiazole derivatives. frontiersin.orgnih.govnih.gov The carrageenan-induced rat paw edema test is a common in vivo model used to evaluate acute anti-inflammatory activity. nih.govnih.gov In this assay, the injection of carrageenan into the rat's paw induces a localized inflammatory response, and the ability of a test compound to reduce the resulting edema is measured.

For instance, a series of 2,6-diaryl-imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov One compound, in particular, showed better anti-inflammatory activity than the standard drug, diclofenac. nih.gov Another study on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides demonstrated that some compounds in this series exhibited fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov Furthermore, some thiazole (B1198619) derivatives have shown the ability to block lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. researchgate.net

The following table presents the anti-inflammatory activity of some thiadiazole derivatives:

| Compound/Derivative | Test Model | Activity | Reference |

| 2,6-diaryl-imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Better than diclofenac | nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity | nih.gov |

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (4k and 4f) | HRBC membrane stabilization | Highest inhibition of 90.64% and 89.61% respectively at 500 µg/mL | nih.gov |

| Thiazole derivatives (3c and 3d) | Carrageenan and formalin tests | Up to 44% and 41% inhibition in carrageenan test | wisdomlib.org |

Antioxidant Properties

The antioxidant potential of this compound analogues has also been a subject of investigation. nih.govresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules, is implicated in various diseases. Antioxidants can neutralize these free radicals and protect cells from damage.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.comnih.govnih.gov In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH free radical is measured by a decrease in absorbance. researchgate.net The ABTS assay measures the reduction of the ABTS radical cation by the antioxidant compound. mdpi.comnih.gov

Several thiadiazole derivatives have demonstrated significant antioxidant activity in these assays. For example, in a study of thiazolidinone derivatives of 1,3,4-thiadiazole, two compounds exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM in the DPPH assay, which were better than the standard, ascorbic acid (IC50 = 29.2 µM). researchgate.net Another study on phenolic thiazoles showed that several synthesized compounds presented remarkable antioxidant and antiradical properties, with some having lower IC50 values than ascorbic acid in the ABTS assay. nih.gov

The following table highlights the antioxidant activity of selected thiadiazole derivatives:

| Compound/Derivative | Assay | Activity (IC50) | Reference |

| Thiazolidinone derivative (TZD 5) | DPPH | 27.50 µM | researchgate.net |

| Thiazolidinone derivative (TZD 3) | DPPH | 28.00 µM | researchgate.net |

| Thiazolidinone derivative (6b) | DPPH | 60.614 ± 0.739 µM | nih.gov |

| Phenolic thiazoles (5a-b, 7b, 8a-b) | ABTS | Lower IC50 than ascorbic acid | nih.gov |

| 4-(Substituted phenyl-1,3,4-thiadiazol-2-yl) azetidin-2-one (B1220530) derivative (AZ-15) | DPPH | 42.88 µg/mL | nih.gov |

Neuroprotective Effects

While direct studies on the neuroprotective effects of the parent compound, this compound, are not extensively detailed in the available research, related compounds have shown promise in this area. For instance, α-phenyl-tert-butylnitrone (PBN) derived bis-nitrones have demonstrated significant neuroprotective capabilities in both in vitro and in vivo stroke models. nih.gov This activity is largely attributed to their ability to trap highly toxic reactive oxygen species (ROS) such as hydroxyl (HO•) and superoxide (B77818) (O₂•⁻) radicals, which are detrimental to brain tissue. nih.gov

In one study, a series of homo-bis-nitrones (HBNs) were evaluated for their neuroprotective potential. HBN6, in particular, exhibited a strong capacity to scavenge hydroxyl radicals (81% scavenging activity) and reduce superoxide production in human neuroblastoma cell cultures, with a maximal activity of 95.8 ± 3.6%. nih.gov The neuroprotective efficacy of these compounds was assessed using an oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions. Several HBN compounds, notably HBN5 and HBN6, showed superior neuroprotective profiles in these tests. nih.gov The high neuroprotection afforded by these compounds is comparable to that of N-acetyl-L-cysteine (NAC), a known antioxidant. nih.gov These findings suggest that the structural motifs present in these PBN derivatives could be a valuable starting point for designing neuroprotective agents, and by extension, that thiadiazole-containing structures might be engineered to exhibit similar properties.

Adenosine (B11128) Receptor Antagonism

Derivatives of this compound have emerged as a significant class of adenosine receptor antagonists, demonstrating both potency and selectivity for different receptor subtypes. nih.govnih.gov Research has focused on modifying the core structure to enhance binding affinity and selectivity, particularly for the A1 and A3 adenosine receptors.

One series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide derivatives yielded potent and selective antagonists. For example, the introduction of a 4-hydroxy group on the benzamide ring resulted in a compound with a high affinity for the adenosine A1 receptor (Kᵢ value of 7 nM). nih.gov Similarly, a 4-methoxy substitution led to a compound with a Kᵢ value of 82 nM at the adenosine A3 receptor. nih.gov Further exploration with cyclohexyl derivatives identified a potent and highly selective A1 antagonist, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide, with a Kᵢ value of 20 nM. nih.govresearchgate.net

In another study, focusing on human adenosine A3 receptor antagonists, N-acetyl or propionyl substitutions on the aminothiadiazole template significantly increased binding affinity and selectivity. nih.gov The compound N-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide showed a Kᵢ value of 2.3 nM at A3 receptors. nih.gov An even more potent and selective antagonist for the human A3 receptor was developed by introducing a 4-methoxy group on the phenyl ring, resulting in N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, which exhibited a subnanomolar affinity with a Kᵢ value of 0.79 nM. nih.gov This compound also demonstrated antagonistic properties in a functional assay of cAMP biosynthesis. nih.gov

The structure-activity relationship (SAR) studies indicate that a region of high electron density between the thiadiazole ring and the phenyl ring is crucial for interaction with adenosine receptors. nih.gov These findings underscore the potential of the this compound scaffold in developing targeted adenosine receptor modulators.

Table 1: In Vitro Adenosine Receptor Antagonist Activity of this compound Analogues

| Compound | Receptor Subtype | Kᵢ (nM) |

|---|---|---|

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | A1 | 7 nih.gov |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | A3 | 82 nih.gov |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide | A1 | 20 nih.govresearchgate.net |

| N-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | A3 | 2.3 nih.gov |

Anticholinesterase Activity

The investigation into the anticholinesterase activity of this compound and its derivatives is an area of interest, although direct in vitro studies on the parent compound are not widely reported. However, the broader class of thiazole and thiadiazole derivatives has been recognized for a range of biological activities, which suggests the potential for anticholinesterase properties. The structural similarities to other biologically active heterocyclic compounds that do exhibit such effects warrant further investigation into this specific activity for the this compound framework.

Plant Growth Regulator/Herbicide Activity

Thiadiazole derivatives have been investigated for their potential as plant growth regulators and herbicides. researchgate.net In one study, a series of novel N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives were synthesized and evaluated for their in vitro inhibitory activities against various plant pathogenic fungi. researchgate.net The results of the bioassays showed that many of these compounds exhibited excellent fungicidal activity. researchgate.net

For example, compound D16 was highly effective against Rhizoctonia solani with an EC₅₀ value of 0.0028 μmol·L⁻¹. researchgate.net Compound D12 showed potent activity against Botrytis cinerea with an EC₅₀ of 0.0024 μmol·L⁻¹. researchgate.net Furthermore, compound D5 displayed significant inhibitory effects on Stemphylium lycopersici and Curvularia lunata, with EC₅₀ values of 0.0105 μmol·L⁻¹ and 0.005 μmol·L⁻¹, respectively. researchgate.net

These findings highlight the potential of the 5-phenyl-1,3,4-thiadiazole scaffold as a basis for developing new and effective agents for crop protection. The structure-activity relationship data from such studies are valuable for the future design and optimization of thiadiazole-based herbicides and fungicides. researchgate.net

Table 2: In Vitro Fungicidal Activity of this compound Analogues Against Plant Pathogens

| Compound | Pathogen | EC₅₀ (μmol·L⁻¹) |

|---|---|---|

| D16 | Rhizoctonia solani | 0.0028 researchgate.net |

| D12 | Botrytis cinerea | 0.0024 researchgate.net |

| D5 | Stemphylium lycopersici | 0.0105 researchgate.net |

Advanced Applications of Phenyl Thiadiazol 5 Yl Methanone Beyond Conventional Medicinal Chemistry

Applications in Materials Science

The incorporation of thiadiazole moieties into larger molecular structures has led to the development of novel materials with tailored properties. These applications leverage the inherent characteristics of the thiadiazole ring, such as its aromaticity, electron-withdrawing nature, and ability to participate in extended π-conjugated systems. rsc.org

Thiadiazole derivatives are utilized in the synthesis of specialized polymers. Polymers containing the thiadiazole moiety have been shown to exhibit notable electron donor-acceptor properties and ambipolar characteristics, which are crucial for various electronic and optical applications. researchgate.net The strong aromaticity of the thiadiazole ring contributes to the in-vivo stability of molecules, a property that also imparts thermal and chemical robustness to materials. rsc.orgresearchgate.net Furthermore, these compounds are investigated as fluorophores, with research focused on creating solid-state white light emissive materials. researchgate.net The development of azo dyes incorporating the 5-phenyl-1,3,4-thiadiazole-2-amine structure highlights their relevance in advanced material science applications, such as pH-responsive textiles. researchgate.net Polymeric metal-organic frameworks that include a thiadiazole component show potential in areas like luminescence and catalysis due to the electron transfer between the heteroatoms and the metal.

Table 1: Applications of Thiadiazole Derivatives in Materials Science